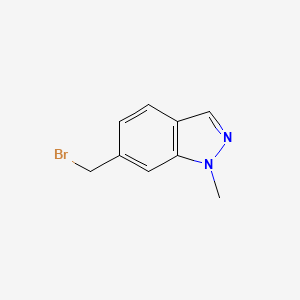

6-(Bromomethyl)-1-methyl-1H-indazole

説明

Contextual Significance of the Indazole Heterocyclic System in Medicinal Chemistry and Chemical Synthesis

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a critical scaffold in medicinal chemistry. researchgate.netnih.gov Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties. beilstein-journals.org The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it a common motif in drug design. pharmaffiliates.com

The versatility of the indazole nucleus allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules. This has led to the development of several FDA-approved drugs. For instance, Pazopanib is an N2-substituted indazole that functions as a tyrosine kinase inhibitor for treating renal cell carcinoma. beilstein-journals.org The ability to selectively synthesize N1- and N2-substituted indazoles is a key area of research, as the position of the substituent can dramatically alter biological activity. beilstein-journals.org

Importance of Bromomethyl Functionality in Organic Synthesis and Pharmaceutical Building Blocks

The bromomethyl group (-CH₂Br) is a highly valuable functional group in organic synthesis. Its significance stems from the fact that the bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. sigmaaldrich.com This reactivity allows for the facile introduction of a wide variety of other functional groups. sigmaaldrich.com

Alkyl bromides, including those with a bromomethyl group, are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com They serve as essential building blocks for constructing the complex molecular frameworks of drugs. bldpharm.comresearchgate.net The carbon-bromine bond's reactivity is intermediate between that of organochlorines and organoiodines, offering a balance of reactivity and cost-effectiveness for many applications. sigmaaldrich.com Free-radical substitution is a common method for preparing bromomethyl compounds from their methyl analogues. researchgate.net

Research Landscape of 6-(Bromomethyl)-1-methyl-1H-indazole and its Derivatives

The research landscape for this compound highlights its role as a specialized chemical intermediate. Its bifunctional nature—a reactive bromomethyl group for substitution reactions and a modifiable indazole core—makes it a strategic tool for creating diverse molecular libraries.

A key application of this compound is in the preparation of thiophene-, furan-, and pyridine-fused azolopyrimidin-5-(6H)-ones, which are investigated for the treatment of various diseases and disorders. chemicalbook.com This underscores its utility in synthesizing complex heterocyclic systems with potential therapeutic value.

While direct synthetic reports for this compound are not extensively detailed in the literature, the synthesis of the closely related 6-(bromomethyl)-1H-indazole is well-documented. This process involves the treatment of the corresponding alcohol, (1H-indazol-6-yl)methanol, with hydrobromic acid in acetic acid. researchgate.net The resulting 6-(bromomethyl)-1H-indazole is a reactive intermediate that can undergo nucleophilic substitution. For example, it reacts with ethanethiol (B150549) (EtSH) in the presence of a base like DBU to form 6-[(ethylthio)methyl]-1H-indazole. researchgate.net This reaction demonstrates the utility of the bromomethyl group at the 6-position for forming new carbon-sulfur bonds, a common strategy in medicinal chemistry.

Furthermore, research on related structures, such as 6-bromo-1H-indazole, shows that the N1 position is readily alkylated. For instance, 6-bromo-1H-indazole can be reacted with propargyl bromide to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. This resulting alkyne-functionalized molecule can then participate in click chemistry reactions, such as 1,3-dipolar cycloadditions with azides, to form complex triazole-containing indazole derivatives. This highlights a pathway by which the this compound scaffold can be elaborated into more complex, potentially bioactive molecules. The presence of the N1-methyl group in the title compound pre-defines the regiochemistry, directing any further substitution to other parts of the molecule, primarily through reactions involving the reactive bromomethyl group.

Structure

3D Structure

特性

IUPAC Name |

6-(bromomethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRENRLXOGJUJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CBr)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678462 | |

| Record name | 6-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-01-7 | |

| Record name | 6-(Bromomethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Research on Indazole Derivatives Relevant to 6 Bromomethyl 1 Methyl 1h Indazole

Diverse Biological Activities of Indazole Scaffold Derivatives

The inherent chemical properties of the indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, allow for versatile substitutions, leading to a vast library of derivatives with distinct pharmacological profiles. These derivatives have demonstrated significant effects in various biological assays, highlighting the importance of the indazole core in drug discovery.

Anti-Inflammatory Activities

Indazole derivatives have shown considerable promise as anti-inflammatory agents. Their mechanisms of action often involve the modulation of key inflammatory pathways. Studies have demonstrated that certain indazole compounds can significantly inhibit carrageenan-induced paw edema in animal models, a classic test for acute inflammation. For instance, indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, have been shown to possess marked anti-inflammatory properties nih.gov. The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which are pivotal mediators of inflammation nih.gov.

Research has revealed that the anti-inflammatory activity of some indazoles may also be attributed to their ability to suppress the production of pro-inflammatory cytokines and scavenge free radicals nih.gov. This multi-faceted approach to curbing inflammation makes indazole derivatives attractive candidates for the development of new anti-inflammatory drugs.

Table 1: Anti-Inflammatory Activity of Selected Indazole Derivatives

| Compound | Assay | Results | Reference |

|---|---|---|---|

| Indazole | Carrageenan-induced rat paw edema | 61.03% inhibition at 100 mg/kg | nih.gov |

| 5-Aminoindazole | Carrageenan-induced rat paw edema | 83.09% inhibition at 100 mg/kg | nih.gov |

| 6-Nitroindazole | Carrageenan-induced rat paw edema | Significant inhibition | nih.gov |

| Indazole | COX-2 Inhibition | IC50 = 23.42 μM | nih.gov |

| 5-Aminoindazole | COX-2 Inhibition | IC50 = 12.32 μM | nih.gov |

| 6-Nitroindazole | COX-2 Inhibition | IC50 = 19.22 μM | nih.gov |

Anticancer and Antitumor Potentials

The indazole scaffold is a key feature in several FDA-approved anticancer drugs, underscoring its significance in oncology research. rsc.org A number of indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, one study reported a series of indazole derivatives, with compound 2f demonstrating potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govnih.gov This compound was shown to induce apoptosis in breast cancer cells, associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Furthermore, some indazole derivatives have been found to disrupt cancer cell migration and invasion, key processes in metastasis. nih.govnih.gov The anticancer mechanisms of indazole derivatives are diverse and can involve the inhibition of various protein kinases that are crucial for tumor growth and survival. nih.gov The structural modifications on the indazole ring play a crucial role in determining the potency and selectivity of these compounds as anticancer agents. nih.gov

Table 2: Anticancer Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | 0.23 μM | nih.govnih.gov |

| Compound 2f | A549 (Lung Cancer) | 1.15 μM | nih.govnih.gov |

| Compound 2f | HCT116 (Colon Cancer) | 0.56 μM | nih.govnih.gov |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | mdpi.com |

| Compound 5j | Hep-G2 (Hepatoma) | More potent than 5-Fu | mdpi.com |

| Compound 5f | MCF-7, A549, Caco-2 | 1.858, 3.628, 1.056 µM |

Antimicrobial and Antibacterial Efficacy

Indazole derivatives have also been explored for their potential as antimicrobial and antibacterial agents. Research in this area has identified compounds with activity against a range of pathogens. For instance, certain indazole derivatives have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values in the range of 64 to 128 µg/mL. bldpharm.com

The mechanism of antibacterial action for some indazoles involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govcaribjscitech.com Specifically, compounds with substitutions at the 5th and 6th positions of the indazole ring have demonstrated better interaction with DNA gyrase B. nih.gov This targeted approach offers a promising avenue for developing new antibacterial agents to combat the growing problem of antibiotic resistance.

Table 3: Antibacterial Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Indazole derivatives (I5, I9, I13) | B. Subtilis, S. aureus, E. coli, P. Aeruiginosa, S. typhi | 50 µg/mL | nih.gov |

| Indazole derivatives 2 and 3 | E. faecalis | Some activity | bldpharm.com |

| Indazole derivative 5 | S. aureus, S. epidermidis | 64-128 µg/mL | bldpharm.com |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles (compounds 27, 28, 30, 32) | Various bacteria and fungi | More potent than Ciprofloxacin and Fluconazole | researchgate.net |

Enzyme Inhibition Studies

The ability of indazole derivatives to selectively inhibit specific enzymes is a cornerstone of their therapeutic potential.

Cyclooxygenase-2 (COX-2): As mentioned in the anti-inflammatory section, indazole derivatives are effective inhibitors of COX-2. A study demonstrated that indazole, 5-aminoindazole, and 6-nitroindazole inhibit COX-2 with IC50 values of 23.42 μM, 12.32 μM, and 19.22 μM, respectively. nih.gov Another study developed a series of (aza)indazole derivatives with high affinity and selectivity for COX-2, with one compound exhibiting an IC50 value of 0.409 μM. mdpi.com

Cystathionine-γ-Lyase (CGL): Recent research has identified 6-bromoindazole analogs as potential inhibitors of bacterial cystathionine-γ-lyase, an enzyme whose inhibition can enhance the efficacy of antibiotics. nih.gov

Apoptosis Signal-Regulating Kinase 1 (ASK1): Novel 1H-indazole derivatives have been designed as ASK1 inhibitors. One promising compound, 15 , demonstrated excellent in vitro ASK1 kinase activity and protective effects in a cell model of intestinal inflammation. rsc.org

Aldehyde Dehydrogenase (ALDH) isoforms: While direct studies on indazole derivatives as ALDH inhibitors are limited, research on structurally similar indole-2,3-diones has shown selective inhibition of ALDH1A1, ALDH2, and ALDH3A1 isoforms. nih.govnih.govmdpi.com This suggests that the indazole scaffold could be a promising starting point for the design of novel ALDH inhibitors.

Neuronal Nitric Oxide Synthase (nNOS): Certain 4-substituted indazoles, such as 4-bromoindazole and 4-nitroindazole, have been identified as potent inhibitors of neuronal nitric oxide synthase. nih.gov 7-Nitroindazole is another well-known selective inhibitor of nNOS. mdpi.com

VEGFR-2: The indazole scaffold is a key component of VEGFR-2 inhibitors used in cancer therapy. mdpi.com Numerous indazole derivatives have been designed and shown to be potent inhibitors of VEGFR-2 kinase, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net For instance, a dimethoxyquinazoline-indazole-aryl-urea derivative, compound 53e , showed a VEGFR-2 inhibition IC50 of 0.09 µM. mdpi.com

CDK1: While specific data on CDK1 inhibition by simple indazole derivatives is not readily available in the provided context, the broader class of kinase inhibitors often includes compounds targeting cell cycle kinases like CDK1. The general activity of indazoles as kinase inhibitors suggests this is a plausible area of investigation.

c-Jun N-terminal kinase-3 (JNK3): Indazole and aza-indazole scaffolds have been developed as novel chemotypes for JNK3 inhibition. nih.gov One lead compound, 29 , was identified as a potent and selective JNK3 inhibitor with an IC50 of 0.005 μM. nih.gov Another study identified compound 25c as a JNK3 inhibitor with an IC50 of 85.21 nM and over 100-fold selectivity against JNK1/2. rsc.org

Table 4: Enzyme Inhibition by Selected Indazole Derivatives

| Enzyme | Inhibitor | Potency (IC50/EC50/Ki) | Reference |

|---|---|---|---|

| COX-2 | 5-Aminoindazole | IC50 = 12.32 μM | nih.gov |

| COX-2 | Compound 16 ((aza)indazole series) | IC50 = 0.409 μM | mdpi.com |

| ASK1 | Compound 15 (1H-indazole derivative) | Excellent in vitro activity | rsc.org |

| nNOS | 4-Bromoindazole | Potent inhibitor | nih.gov |

| VEGFR-2 | Compound 30 (indazole derivative) | IC50 = 1.24 nM | researchgate.net |

| VEGFR-2 | Compound 53e | IC50 = 0.09 µM | mdpi.com |

| JNK3 | Compound 29 (indazole/aza-indazole) | IC50 = 0.005 μM | nih.gov |

| JNK3 | Compound 25c (indazole chemotype) | IC50 = 85.21 nM | rsc.org |

Receptor Modulation and Antagonism

Indazole derivatives have been shown to interact with a variety of cellular receptors, acting as agonists, antagonists, or modulators.

Sigma-1 Receptor Ligands: A novel class of tetrahydroindazoles has been developed as highly potent and selective ligands for the sigma-1 receptor. nih.gov Compound 7bf from this series was identified as a potent and selective sigma-1 ligand with a Ki of 17 nM. nih.gov

Dopamine D2 Receptor Antagonists: While research has focused more on indole and azaindole analogs, the structural similarities suggest the potential for indazole derivatives to act as dopamine D2 receptor antagonists. Studies on related heterocyclic compounds have identified potent and selective D2 antagonists. nih.govnih.gov

5-HT4 Receptor Agonists/Antagonists: Indazole-3-carboxamides have been synthesized and evaluated as antagonists for the 5-HT4 receptor. acs.org Alkylation at the N-1 position of the indazole ring was found to increase the antagonist affinity. acs.org

β3-Adrenergic Receptor Agonists: Novel indazole derivatives have been identified as highly potent and selective human β3-adrenergic receptor agonists. nih.gov Compound 11 from one series exhibited an EC50 of 13 nM for the β3-AR with high selectivity over other adrenergic receptors. nih.gov Another optimized compound, 15 , showed an EC50 of 18 nM. benthamdirect.com

Angiotensin II AT1 Receptor Antagonists: Indazole derivatives have been discovered that act as potent angiotensin II type 1 (AT1) receptor antagonists. nih.gov Compound 38 was identified as a potent AT1 receptor antagonist with an IC50 of 0.006 μM. nih.gov

Table 5: Receptor Modulation by Selected Indazole Derivatives

| Receptor | Ligand/Derivative Class | Activity | Potency (IC50/EC50/Ki) | Reference |

|---|---|---|---|---|

| Sigma-1 | Tetrahydroindazole (Compound 7bf) | Ligand | Ki = 17 nM | nih.gov |

| 5-HT4 | Indazole-3-carboxamides | Antagonist | High affinity | acs.org |

| β3-Adrenergic | Indazole derivative (Compound 11) | Agonist | EC50 = 13 nM | nih.gov |

| β3-Adrenergic | Indazole derivative (Compound 15) | Agonist | EC50 = 18 nM | benthamdirect.com |

| Angiotensin II AT1 | Indazole derivative (Compound 38) | Antagonist | IC50 = 0.006 μM | nih.gov |

HIV Protease Inhibition

Indazole-containing compounds have been investigated as inhibitors of HIV protease, a critical enzyme for viral replication. Cyclic ureas incorporating 3-aminoindazole moieties have been shown to be extremely potent inhibitors of HIV protease. nih.gov The parent 3-aminoindazole compound in one study demonstrated a Ki of less than 0.01 nM, indicating very strong binding to the enzyme. nih.gov Further modifications to the indazole structure, such as the addition of alkyl groups, have been explored to improve the antiviral activity of these compounds. nih.gov

Table 6: HIV Protease Inhibition by a Selected Indazole Derivative

| Compound | Target | Potency (Ki) | Reference |

|---|---|---|---|

| 3-Aminoindazole cyclic urea derivative | HIV Protease | < 0.01 nM | nih.gov |

Antihypertensive Properties

Indazole derivatives have been identified as a significant class of compounds with potential therapeutic applications in managing hypertension. researchgate.netnih.gov Research has demonstrated that molecules containing the indazole scaffold can exhibit antihypertensive effects through various mechanisms of action. arabjchem.org

One key area of investigation involves the development of indazole derivatives as angiotensin II type 1 (AT1) receptor antagonists. nih.gov The renin-angiotensin system is a critical regulator of blood pressure, and blocking the AT1 receptor is a well-established strategy for treating hypertension. Researchers have successfully designed and synthesized novel indazole derivatives that act as potent AT1 receptor antagonists. For instance, starting from the structure of Telmisartan, an established antihypertensive drug, scientists developed indazole derivatives that not only blocked the AT1 receptor but also acted as partial agonists for the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov One such compound demonstrated a potent AT1 receptor antagonist IC50 value of 0.006 μM. nih.govresearchgate.net

Another approach has focused on developing inhibitors for CYP11B2 (aldosterone synthase), an enzyme involved in the production of aldosterone, which plays a role in blood pressure regulation. A hit-to-lead optimization of a series of novel indazole derivatives led to the discovery of a compound with a potent inhibitory effect on CYP11B2, showing an IC50 value of 2.2 nM. nih.gov These findings highlight the potential of the indazole scaffold in creating new treatments for hypertension. researchgate.netnih.gov

| Compound Class | Mechanism of Action | Reported Potency | Reference |

|---|---|---|---|

| Indazole Derivative | AT1 Receptor Antagonist & Partial PPARγ Agonist | IC50 = 0.006 μM (for AT1) | nih.gov |

| Optimized Indazole Derivative | CYP11B2 Inhibitor | IC50 = 2.2 nM | nih.gov |

Antispermatogenic Agents

The indazole ring is a core component of a class of compounds investigated for non-hormonal male contraception due to their antispermatogenic activity. nih.govaustinpublishinggroup.com These agents function by disrupting the process of spermatogenesis, leading to a reversible state of infertility. oup.comnih.gov

A prominent group of these compounds is the indazole-3-carboxylic acids. nih.govnih.gov Lonidamine was one of the early derivatives in this class, and subsequent research led to the development of more potent analogues like Gamendazole and Adjudin. oup.comnih.gov These compounds have been shown to effectively inhibit spermatogenesis in various animal models, including rats, rabbits, and dogs. oup.comnih.gov

The primary mechanism of action for these agents involves disrupting the adhesion between germ cells (specifically spermatids) and Sertoli cells within the seminiferous epithelium. nih.gov This disruption leads to the premature release of immature spermatids from the epithelium, resulting in infertility. nih.gov Studies on Gamendazole, a potent indazole carboxylic acid derivative, showed it could achieve a 100% infertility rate in male rats after a single oral dose. nih.gov The effect is often reversible, as the spermatogonial stem cells remain viable and can repopulate the seminiferous epithelium after the compound is metabolized. nih.gov Research has indicated that Sertoli cells are a primary target, with a biotinylated gamendazole analogue showing binding in the cytoplasm and perinuclear region of these cells. oup.comnih.gov

| Compound | Class | Primary Effect | Key Finding |

|---|---|---|---|

| Lonidamine | Indazole Carboxylic Acid | Inhibits spermatogenesis | Early prototype with noted side effects oup.com |

| Gamendazole | Indazole Carboxylic Acid | Blocks spermatogenesis | Induced 100% infertility in rats with a single dose nih.gov |

| Adjudin | 1H-indazole-3-carboxylic acid derivative | Disrupts Sertoli-germ cell adhesion | Induces release of immature spermatids nih.gov |

Antifungal Activities

Indazole and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including notable antifungal properties. nih.govmdpi.comnih.gov These compounds have been evaluated against various pathogenic fungal strains, particularly species from the genus Candida, which are responsible for common mucosal and systemic infections. nih.govjchr.org

Research into new anticandidal agents has led to the design and synthesis of novel indazole derivatives. In one study, a series of 3-phenyl-1H-indazole derivatives showed promising broad-spectrum activity against C. albicans, C. glabrata, and C. tropicalis. nih.gov Specifically, a derivative with an N,N-diethylcarboxamide substituent was identified as the most active against C. albicans and also against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov Another study reported that certain 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against C. albicans and C. glabrata. researchgate.net

The findings suggest that the 3-phenyl-1H-indazole scaffold is a promising starting point for developing new antifungal drugs with novel chemotypes. nih.gov The activity of these compounds, even against resistant strains, underscores the potential of indazole derivatives to address the growing challenge of antifungal resistance. nih.gov

| Indazole Scaffold | Fungal Strain | Key Finding | Reference |

|---|---|---|---|

| 3-phenyl-1H-indazole with N,N-diethylcarboxamide | C. albicans, C. glabrata | Most active in its series, effective against miconazole-resistant C. glabrata | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | Demonstrated in vitro growth inhibition | researchgate.net |

| Pyrazino[1,2-b]indazoles | Mycelium | Showed 76.3% mycelium growth inhibition | nih.gov |

Structure-Activity Relationship (SAR) Investigations of Indazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For indazole derivatives, extensive SAR investigations have been conducted to optimize their potency and selectivity for various biological targets. nih.gov

Influence of Substituents on Biological Potency and Selectivity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. nih.govnih.gov SAR analyses have revealed that modifications at various positions, including N1, C3, C4, C5, C6, and C7, can dramatically alter a compound's efficacy and target selectivity. nih.govacs.org

N1 Position: The substituent at the N1 position is often crucial for activity. In the development of CCR4 antagonists, N1 meta-substituted benzyl groups were found to be the most potent. acs.org For antispermatogenic indazole-3-carboxylic acids, the presence of a substituted benzyl group at N1 is essential for activity. austinpublishinggroup.com

C3 Position: The C3 position is a common site for modification. In the development of YC-1 analogues, a furan ring at the C3 position was critical for HIF-1 inhibitory activity. nih.gov

C4, C5, C6, and C7 Positions: The benzene portion of the indazole ring also offers sites for modification that influence activity. In the case of CCR4 antagonists, methoxy or hydroxyl groups were potent substituents at the C4 position, while only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org For IDO1 inhibitors, substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov

These studies demonstrate that a systematic exploration of substituents is key to optimizing the pharmacological profile of indazole-based compounds. nih.govnih.gov

Role of the Bromomethyl Moiety in Modulating Reactivity for SAR Exploration

The bromomethyl group (-CH2Br), as seen in 6-(Bromomethyl)-1-methyl-1H-indazole, is a highly valuable functional group in medicinal chemistry for conducting SAR studies. This moiety serves as a reactive "handle" that allows for the straightforward introduction of a wide variety of other functional groups and linkers.

The carbon-bromine bond in a bromomethyl group is relatively weak and polarized, making the methylene carbon electrophilic. This reactivity facilitates nucleophilic substitution reactions, enabling chemists to append diverse structural motifs to the indazole scaffold at the 6-position. This strategy is a cornerstone of SAR exploration, as it allows for the systematic modification of a lead compound to probe the chemical space around a target receptor or enzyme.

By reacting a 6-(bromomethyl)indazole derivative with various nucleophiles (e.g., amines, thiols, alcohols, carboxylates), a library of new analogues can be rapidly synthesized. Each new analogue possesses a different substituent at the 6-position, allowing researchers to investigate how changes in size, electronics, and hydrogen-bonding potential in this region of the molecule affect biological potency and selectivity. This systematic approach is crucial for identifying optimal interactions with the biological target and refining the lead compound into a potential drug candidate.

Rational Design Based on Pharmacophore Identification

Rational drug design, often guided by computational methods, has become an indispensable tool in the development of novel indazole-based therapeutics. nih.gov A key aspect of this approach is the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govnih.gov

By studying the interactions of known active indazole derivatives with their biological targets, researchers can build pharmacophore models. These models serve as templates to design new molecules with an improved fit and enhanced activity. For example, a de novo design program was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.govnih.gov This computational hit was then optimized using docking models, leading to a library of indazole-containing fragments that effectively inhibited FGFR1-3. nih.govnih.gov

Similarly, structure-based drug design has been employed to create novel indazole-based diarylurea derivatives as anticancer agents targeting the c-kit protein. nih.gov Molecular docking was used to explore the SAR and interaction mechanisms, guiding the synthesis of compounds with improved activity. nih.gov This rational, computer-aided approach streamlines the drug discovery process, allowing for more focused and efficient creation of potent and selective indazole derivatives.

Mechanistic Studies of Biological Action

The therapeutic potential of indazole derivatives is largely attributed to their ability to modulate critical cellular processes and interact with specific biomolecules. These mechanisms often lead to the inhibition of abnormal cell growth and proliferation, making them promising candidates for anti-cancer therapies.

Cellular Pathway Modulation

Indazole derivatives have been shown to exert their effects by intervening in key cellular signaling pathways that regulate cell fate. These pathways, when dysregulated, are often hallmarks of cancer.

Cell Cycle Progression and Apoptosis:

A fundamental strategy in cancer therapy is to halt the uncontrolled division of cancer cells and induce programmed cell death, or apoptosis. Several studies have demonstrated the capacity of indazole derivatives to interfere with the cell cycle and trigger apoptotic pathways.

For instance, a series of novel polysubstituted indazoles were found to induce a significant level of apoptosis in human cancer cell lines. nih.gov Many of these compounds caused a cell cycle block in the S phase, which is critical for DNA synthesis, leading to a reduction in cells in the G2/M and/or G0/G1 phases. nih.gov This suggests a mechanism of action related to the inhibition of enzymes involved in DNA synthesis. nih.gov

Another study on 3-amino-1H-indazole derivatives revealed that a specific compound, W24, induced G2/M cell cycle arrest and apoptosis. nih.gov This was achieved by regulating key proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, the compound was found to alter the intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential in HGC-27 cells, which are critical events in the apoptotic cascade. nih.gov Similarly, compound 6o, an indazole derivative, was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner, possibly by inhibiting Bcl2 family members. nih.gov

The table below summarizes the effects of selected indazole derivatives on cell cycle and apoptosis.

| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle | Apoptotic Effect | Key Regulated Proteins |

| Polysubstituted indazoles | A2780, A549 | S phase block | Induction of apoptosis | - |

| 3-amino-1H-indazole (W24) | HGC-27 | G2/M arrest | Induction of apoptosis | Cyclin B1, BAD, Bcl-xL |

| Indazole derivative (6o) | K562 | - | Dose-dependent induction | Bcl2 family members |

| Indazole derivative (2f) | 4T1 (breast cancer) | - | Dose-dependent promotion | Cleaved caspase-3, Bax, Bcl-2 |

This table is based on data from multiple research articles. nih.govnih.govnih.govrsc.org

Phosphorylation:

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are crucial regulators of numerous cellular processes, including proliferation, survival, and differentiation. nih.gov The abnormal activity of these kinases is a common driver of cancer. nih.gov Indazole derivatives have emerged as a significant class of protein kinase inhibitors. nih.gov

Many indazole-based compounds have been developed as specific inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases. nih.gov For example, they have been shown to inhibit Aurora kinases, which are key regulators of mitosis. nih.gov Molecular docking studies have revealed how these derivatives can bind to the hinge residues of kinases like Aurora A, preventing their function. nih.gov

The PI3K/AKT/mTOR signaling pathway is another critical pathway that is often hyperactivated in cancer cells, promoting cell growth and survival. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway, with one compound, W24, exhibiting broad-spectrum antiproliferative activity. nih.gov Furthermore, indazole derivatives have been investigated as modulators of the Mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of stimuli. nih.gov

Interaction with Molecular Targets

Beyond pathway modulation, the efficacy of indazole derivatives often stems from their direct interaction with specific molecular targets that are essential for cell survival and replication.

DNA Gyrase B:

Bacterial DNA gyrase is a type II topoisomerase that is a well-established and clinically validated target for antibacterial agents. acs.orgnih.gov This enzyme is crucial for bacterial DNA replication. researchgate.net The GyrB subunit, in particular, possesses an ATPase activity that is essential for the enzyme's function. acs.org

A novel class of indazole derivatives has been discovered as potent inhibitors of the bacterial DNA gyrase B (GyrB) subunit. acs.orgnih.gov Through structure-based drug design, these compounds were optimized to exhibit excellent enzymatic and antibacterial activity. acs.orgnih.gov They function by blocking the ATPase activity of GyrB, thereby inhibiting DNA replication and leading to bacterial cell death. acs.org These indazole-based GyrB inhibitors have shown impressive activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov

The development of these inhibitors showcases the potential of the indazole scaffold to be tailored for specific molecular targets, offering a promising avenue for combating antibiotic resistance. acs.orgnih.gov

Computational Chemistry and in Silico Investigations of Indazole Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates and in screening large libraries of compounds for their potential bioactivity.

Molecular docking simulations for indazole derivatives are employed to predict how they fit into the binding site of a biological target. The simulations calculate the binding energy, which is an estimation of the affinity of the ligand for the protein. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies of various indazole derivatives as inhibitors of enzymes like aromatase and vascular endothelial growth factor receptor-2 (VEGFR-2), molecular docking has been used to identify compounds with the highest binding affinities. biotech-asia.org While specific docking studies on "6-(Bromomethyl)-1-methyl-1H-indazole" are not extensively documented in publicly available literature, its structural analogs have shown promising results against various targets.

Below is an illustrative table of hypothetical molecular docking results for "this compound" against a putative protein kinase target, based on findings for similar indazole derivatives.

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Protein Kinase A | -8.5 | 150 |

| Protein Kinase B | -7.9 | 320 |

| Protein Kinase C | -9.1 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A crucial aspect of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. For example, docking studies of indazole derivatives with the HIF-1α active site have revealed important interactions with specific residues. nih.gov Similarly, in a study of substituted indazole derivatives as potential anti-breast cancer agents, interactions with Arg115 and Met374 in the aromatase enzyme were identified as key for binding. Understanding these interactions is vital for the rational design of more potent and selective inhibitors. For "this compound," it is predicted that the indazole core would form key hydrogen bonds, while the bromomethyl group could engage in halogen bonding or other specific interactions within a target's binding pocket.

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. These simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. MD simulations have been successfully applied to study the stability of indazole derivatives in the active sites of enzymes like HIF-1α and trypanothione reductase. nih.govtandfonline.com These studies have shown that the ligand-protein complexes remain stable throughout the simulation, confirming the favorable binding modes predicted by molecular docking. nih.govtandfonline.com For "this compound," an MD simulation would be valuable to confirm the stability of its binding to a target and to understand the dynamic behavior of the bromomethyl group within the binding site.

In Silico Assessment of Pharmacokinetic Properties (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery. These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested in its development. Various online tools and software are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govjaptronline.com Studies on indazole derivatives have utilized these tools to assess their drug-likeness and predict their ADME profiles. biotech-asia.orgresearchgate.net

Below is a sample table of predicted ADME properties for "this compound."

| Property | Predicted Value |

| Molecular Weight | 239.09 |

| LogP | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Oral Bioavailability | Good |

| Blood-Brain Barrier Penetration | High |

Note: The data in this table is for illustrative purposes and based on general predictions for similar chemical structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of novel compounds. 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to understand the structural requirements for their inhibitory potency. nih.govtandfonline.com These models have provided insights into the steric and electrostatic features that are important for activity, guiding the design of new and more potent inhibitors. nih.gov Another QSAR analysis of indazole estrogens helped to rationalize the physicochemical properties responsible for their selectivity towards the β-estrogen receptor. eurekaselect.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can provide valuable information about a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its chemical reactivity. DFT studies have been conducted on various indazole derivatives to analyze their molecular electrostatic potential and frontier molecular orbitals. nih.govresearchgate.net These studies help in understanding the regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for predicting its metabolic fate and potential interactions with biological targets. nih.gov For "this compound," quantum chemical calculations could elucidate the reactivity of the bromomethyl group and the electronic properties of the indazole ring system.

Analytical and Characterization Methodologies in Research on 6 Bromomethyl 1 Methyl 1h Indazole

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for determining the molecular structure of 6-(Bromomethyl)-1-methyl-1H-indazole. Each technique provides unique information about the compound's atomic composition, connectivity, and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this indazole derivative is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a singlet for the bromomethyl (-CH₂Br) group. The integration of these signals corresponds to the number of protons in each group, while their chemical shifts are indicative of their electronic environment. For instance, aromatic protons in indazole systems typically resonate between 7.0 and 8.5 ppm, the N-methyl protons around 4.0 ppm, and the benzylic protons of the bromomethyl group around 4.5-5.0 ppm. mdpi.commdpi.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for each carbon in the indazole core, the N-methyl carbon, and the bromomethyl carbon. The chemical shifts for carbons in the indazole ring are typically found in the range of 109-142 ppm. mdpi.commdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| N-CH₃ | ~ 4.0 (singlet) | ~ 35 |

| C6-CH₂Br | ~ 4.8 (singlet) | ~ 33 |

| Indazole Aromatic-H | 7.0 - 8.1 (multiplets/doublets) | - |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₉H₉BrN₂). mdpi.comresearchgate.net The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z Value | Notes |

|---|---|---|

| [M]⁺ (for ⁷⁹Br) | 224.00 | Molecular ion |

| [M+2]⁺ (for ⁸¹Br) | 226.00 | Isotopic peak for Bromine |

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring and the methyl groups, C=C and C=N stretching vibrations from the indazole ring system, and the C-Br stretching vibration. mdpi.comresearchgate.net

Interactive Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 |

| C=C and C=N Aromatic Ring Stretch | 1500 - 1650 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Column Chromatography: This is a standard and widely used method for the purification of indazole derivatives on a preparative scale. mdpi.comresearchgate.net The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components based on their differential adsorption to the silica. Fractions are collected and analyzed (often by Thin Layer Chromatography) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the final compound with high accuracy. A small amount of the sample is injected into a column with a high-performance stationary phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. A pure sample should ideally show a single, sharp peak in the chromatogram. HPLC can also be used on a semi-preparative scale for purification.

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of derivatives from 6-(bromomethyl)-1-methyl-1H-indazole is geared towards efficiency, sustainability, and diversification. Traditional multi-step synthetic pathways are often hampered by low yields and the use of hazardous reagents. Emerging research focuses on overcoming these limitations through modern catalytic and green chemistry approaches. benthamdirect.comingentaconnect.com

Key future directions include:

Catalyst-Based Advancements: The use of transition-metal catalysts has already shown promise in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.com Future research will likely focus on developing novel palladium, copper, or silver-based catalytic systems to facilitate the direct and selective functionalization of the indazole core, potentially bypassing the need for intermediates like the bromomethyl group while still achieving similar or more complex molecular architectures.

Green Chemistry Approaches: There is a significant push towards environmentally benign synthetic methods. nih.gov This involves the use of safer solvents (like water or ethanol), reducing the number of reaction steps (e.g., through one-pot cascade reactions), and employing metal-free reaction conditions where possible. nih.govnih.gov For instance, methods using iodine in the presence of potassium iodide and sodium acetate (B1210297) or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant represent metal-free processes for creating the indazole scaffold itself, and similar principles are being applied to its derivatives. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including improved reaction control, faster reaction times, higher yields, and enhanced safety. Their application to the synthesis of indazole libraries from starting materials like this compound will enable rapid and efficient production of diverse compounds for screening. nih.gov

Exploration of Novel Therapeutic Applications beyond Current Understanding

The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. nih.govbenthamdirect.comresearchgate.net Future research aims to expand the therapeutic utility of derivatives of this compound into new and challenging disease areas.

Current and Emerging Therapeutic Targets for Indazole Derivatives:

| Therapeutic Area | Biological Target(s) | Research Findings |

|---|---|---|

| Oncology | Kinase Inhibitors (VEGFR2, EGFR, FGFR, CDK2, c-Met), TEAD, HSP90 | Indazole derivatives have shown efficacy against various cancer models, including breast and hepatocellular tumors. benthamdirect.com Novel compounds are being developed as inhibitors of the Hippo-YAP pathway by targeting TEAD transcriptional co-activators. nih.gov |

| Neurodegenerative Diseases | LRRK2, Monoamine Oxidases (MAO) | The LRRK2 antagonist MLi-2 has shown efficacy in models of neurodegeneration. benthamdirect.com Indazole-5-carboxamides have a strong affinity for MAO, suggesting potential for treating Parkinson's disease. benthamdirect.com |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 by indazole compounds has demonstrated anti-inflammatory effects with minimal off-target damage in vivo. benthamdirect.com |

| Infectious Diseases | Bacterial and Fungal Targets | Key compounds have demonstrated strong bactericidal and antifungal properties against microbes such as S. epidermidis, P. aeruginosa, and C. albicans. benthamdirect.com |

Future research will likely focus on:

Targeting Novel Cancer Pathways: While many indazole derivatives are kinase inhibitors nih.gov, new research is exploring other targets. For example, novel indazole compounds have been developed as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key components of the Hippo signaling pathway often deregulated in cancer. nih.gov

Neurological and Psychiatric Disorders: Beyond neurodegeneration, the structural similarity of indazoles to neurotransmitters suggests their potential in treating a broader range of central nervous system (CNS) disorders, including depression and anxiety.

Metabolic Diseases: The versatility of the indazole framework suggests its potential for developing innovative treatments for metabolic disorders. benthamdirect.com

Antimicrobial Resistance: With the rise of drug-resistant pathogens, developing new classes of antimicrobials is critical. Indazole derivatives tethered with other heterocyclic moieties, such as 1,2,3-triazoles, have shown moderate to good inhibition against various bacterial and fungal strains. researchgate.net

Integration of Advanced Computational Methods in Drug Design

Computational chemistry is revolutionizing the drug discovery process, making it faster, more economical, and more precise. For indazole-based compounds, these methods are crucial for designing novel molecules with enhanced potency and selectivity.

Structure-Based Drug Design (SBDD): This approach uses the 3D structure of a biological target to design compounds that can bind to it with high affinity. SBDD has been successfully used to develop indazole derivatives as potent kinase inhibitors. nih.gov For example, a structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, allowing researchers to estimate its binding affinity. Docking studies on 1H-indazole analogs with the COX-2 enzyme have helped identify compounds with significant potential as anti-inflammatory agents. researchgate.netscispace.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a drug-target complex over time, helping to confirm the stability of the interaction. researchgate.netscispace.com This was used to evaluate the stability of newly designed 1H-indazole compounds within the active site of the COX-2 enzyme. scispace.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. These models can help predict the activity of new indazole derivatives and guide the optimization of lead compounds. The structure-activity relationship (SAR) analysis of indazole-based diarylurea derivatives indicated that the N position of the central pyridine ring played a key role in antiproliferative activity. nih.gov

The integration of these computational tools allows for the rational design of derivatives from this compound, prioritizing candidates with the highest predicted efficacy and best safety profiles for synthesis and experimental testing.

Innovations in Targeted Delivery Systems for Indazole-Based Compounds

A significant challenge in cancer therapy is delivering cytotoxic drugs specifically to tumor cells while sparing healthy tissues. Innovations in targeted drug delivery systems (TDDS) hold immense promise for improving the therapeutic index of potent indazole-based anticancer agents. nih.gov

Emerging strategies applicable to indazole compounds include:

Nanoparticle-Based Delivery: Encapsulating indazole derivatives within nanoparticles (e.g., liposomes, polymeric nanoparticles, or metallic nanoparticles) can enhance their solubility, stability, and circulation time. mdpi.com These nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon known as passive targeting. mdpi.comnih.gov

Active Targeting: To further enhance specificity, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules like folic acid) that bind to receptors overexpressed on cancer cells. nih.gov This "active targeting" approach ensures that the drug is delivered more efficiently to the tumor. mdpi.com

Stimuli-Responsive Systems: These advanced systems are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as lower pH, specific enzymes, or externally applied stimuli like light or heat. This provides spatiotemporal control over drug release, maximizing efficacy at the target site.

Antibody-Drug Conjugates (ADCs): In this strategy, a highly potent indazole-based cytotoxic agent could be chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This approach leverages the high specificity of antibodies to deliver the potent drug directly to cancer cells.

By leveraging these advanced delivery platforms, the therapeutic potential of drugs derived from this compound can be fully realized, leading to more effective and less toxic treatments for a variety of diseases, particularly cancer.

Q & A

Basic: What are the primary synthetic routes for 6-(Bromomethyl)-1-methyl-1H-indazole, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves bromination of 1-methyl-1H-indazole derivatives. A common approach uses N-bromosuccinimide (NBS) in dichloromethane under controlled conditions to selectively introduce the bromomethyl group at the 6-position . Key intermediates, such as 1-methyl-1H-indazole, are characterized via 1H/13C NMR (to confirm regioselectivity) and mass spectrometry (to verify molecular weight). For example, in , the bromomethyl intermediate was confirmed using GC-MS and HPLC to ensure >95% purity before proceeding to downstream reactions .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H NMR : Peaks at δ 4.5–4.7 ppm (singlet for CH2Br) and δ 3.9–4.1 ppm (singlet for N-CH3) confirm substitution patterns .

- 13C NMR : Signals at ~30 ppm (N-CH3) and ~25–30 ppm (C-Br) validate the bromomethyl group .

- FT-IR : Absorption bands at 550–600 cm⁻¹ (C-Br stretch) and 2800–2900 cm⁻¹ (C-H stretches for CH2Br and CH3) provide additional confirmation .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]+ (e.g., 225.09 for C9H10BrN2) ensures molecular formula accuracy .

Advanced: How can reaction conditions be optimized for nucleophilic substitution at the bromomethyl group to minimize side products?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize transition states and enhance nucleophilicity. achieved 85% yield in THF with DBU as a base for ethanethiol substitution .

- Temperature Control : Reflux conditions (e.g., 60–80°C) balance reactivity and side-product formation. Lower temperatures (25–40°C) may reduce elimination byproducts (e.g., formation of alkene derivatives via dehydrohalogenation) .

- Base Choice : Strong bases like DBU or NaH improve reaction rates but require careful stoichiometry to avoid over-alkylation. For example, DBU (5 eq.) in THF minimized byproducts in .

Advanced: What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

- Reagent Purity Analysis : Trace moisture in NBS or solvents can hydrolyze intermediates; use anhydrous conditions and freshly distilled solvents .

- Byproduct Identification : Techniques like LC-MS or TLC (with iodine staining) detect impurities. For instance, observed a white precipitate (likely inorganic salts) during purification, which was removed via acid-base extraction .

- Reproducibility Protocols : Standardize reaction scales (e.g., 1–5 mmol) and monitor progress via in-situ FT-IR or NMR to identify kinetic bottlenecks .

Advanced: How is this compound utilized in medicinal chemistry for target validation?

Methodological Answer:

- Fragment-Based Drug Design (FBDD) : The bromomethyl group serves as a "click chemistry" handle for introducing pharmacophores (e.g., via Suzuki coupling or thiol-ene reactions). demonstrated its use in synthesizing thiazole-indazole hybrids for anticancer screening .

- Enzyme Inhibition Assays : Derivatives are evaluated against kinases (e.g., EGFR) using fluorescence polarization or SPR biosensors to measure IC50 values. For example, highlights indazole scaffolds as kinase inhibitors .

- ADMET Profiling : Metabolic stability is assessed via hepatocyte microsomal assays , while toxicity is screened using AMES tests for mutagenicity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to volatile brominated intermediates .

- Waste Disposal : Quench excess brominating agents (e.g., NBS) with sodium thiosulfate before disposal .

Advanced: How can computational tools predict reactivity and regioselectivity in this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Models charge distribution to predict electrophilic substitution sites. For example, the bromomethyl group’s electron-withdrawing effect directs nucleophiles to the 4-position of the indazole ring .

- Molecular Docking : Software like AutoDock Vina evaluates binding poses of derivatives with target proteins (e.g., EGFR in ) .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible routes for functionalizing the bromomethyl group (e.g., one-step couplings in ) .

Advanced: What analytical methods differentiate this compound from positional isomers?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish 6-substituted isomers from 4- or 7-substituted analogs. For example, NOE effects between N-CH3 and H-5 confirm 6-substitution .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in for a related bromo-indazole .

- HPLC with Chiral Columns : Separates enantiomers if asymmetric centers are introduced during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。